2-(4-Chloro-3-methylphenyl)pyrrolidine
Description
2-(4-Chloro-3-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a 4-chloro-3-methylphenyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.
Key physicochemical properties inferred from structurally related compounds include:
- Molecular formula: Likely C₁₁H₁₃ClN (approximate molecular weight: 194.68 g/mol).
- Spectroscopic features: Expected IR peaks for N-H stretching (~3350–3470 cm⁻¹), aromatic C-H stretching (~3020–3040 cm⁻¹), and C-Cl stretching (~700–750 cm⁻¹) .
- Melting point: Estimated range of 250–300°C based on similar halogenated pyrrolidine derivatives .
Properties
CAS No. |
298690-86-5 |
|---|---|
Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI Key |
UBQOYOWWVWPKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents on the phenyl ring significantly impact melting points, solubility, and molecular interactions. Below is a comparative analysis:
Key Observations :
Spectroscopic Differences
- Nitrogen-containing groups : Compounds with -CN (e.g., Q2, Q12) exhibit strong IR stretches at ~2180–2200 cm⁻¹, absent in the target compound .
- Aromatic systems: The target compound’s 1H NMR would show distinct aromatic proton shifts (δ ~7.19–7.78 ppm) similar to Q13 () but without signals from -NO₂ or -OCH₃ groups .
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